molecular formula C₁₂H₂₀N₂O₈ B1141137 (S,S)-N,N'-Ethylenediglutamic Acid CAS No. 34747-66-5

(S,S)-N,N'-Ethylenediglutamic Acid

カタログ番号: B1141137
CAS番号: 34747-66-5
分子量: 320.3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,S)-N,N’-Ethylenediglutamic Acid is a chiral compound with two glutamic acid molecules linked by an ethylene bridge

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-N,N’-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (S,S)-N,N’-Ethylenediglutamic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S,S)-N,N’-Ethylenediglutamic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Enzyme Inhibition

Research indicates that (S,S)-N,N'-Ethylenediglutamic Acid can effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition leads to altered gene expression profiles, suggesting potential applications in cancer therapy where PRMTs are often dysregulated.

Neuroprotective Effects

In models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress-induced neuronal damage. Assays measuring cell viability and oxidative stress markers have shown significant results, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Therapeutic Applications

  • Cancer Therapy:
    • The ability to inhibit PRMTs positions this compound as a candidate for developing cancer treatments.
    • Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.
  • Neurodegenerative Disorders:
    • Its neuroprotective properties make it a subject of interest for treating conditions like Alzheimer's disease and Parkinson's disease.
    • Further studies are required to explore its full therapeutic potential in these areas.
  • Drug Delivery Systems:
    • The compound's unique structure allows it to interact with various biological targets, making it suitable for use in drug delivery systems where targeted action is crucial.

Case Studies

  • Study on Enzyme Interaction:
    • A detailed investigation into the interaction of this compound with specific protein targets revealed its potential to modulate enzyme activity significantly, providing insights into its therapeutic applications.
  • Neuroprotective Study:
    • In vitro assays demonstrated that the compound could mitigate neuronal damage caused by oxidative stress, highlighting its potential role in neuroprotection.

作用機序

The mechanism of action of (S,S)-N,N’-Ethylenediglutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

類似化合物との比較

Similar Compounds

    N,N’-Ethylenediamine: A simpler compound with similar structural features but lacking the glutamic acid moieties.

    Glutamic Acid: A naturally occurring amino acid with similar functional groups but without the ethylene bridge.

Uniqueness

(S,S)-N,N’-Ethylenediglutamic Acid is unique due to its chiral nature and the presence of both glutamic acid and ethylene bridge. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

生物活性

(S,S)-N,N'-Ethylenediglutamic Acid (EDGA) is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of ethylenediamine with glutamic acid. This process typically occurs in an aqueous medium where pH is carefully controlled to facilitate the formation of the desired product. Purification techniques such as crystallization or chromatography are employed to obtain high-purity EDGA.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄N₂O₄
Molecular Weight174.20 g/mol
SolubilitySoluble in water
Chiral Centers2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to modulate enzyme activity, potentially acting as an inhibitor in specific biochemical pathways. The exact mechanisms depend on the target molecules and the context of their interaction .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may have implications for therapeutic applications. Its structure allows it to mimic substrates or products in enzymatic reactions, thereby interfering with normal enzyme function.

Therapeutic Applications

  • Drug Delivery : EDGA has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
  • Biodegradable Polymers : Its properties make it suitable for use in biodegradable materials, which are increasingly important in reducing environmental impact .
  • Neuroprotective Effects : Preliminary studies suggest that EDGA may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Study on Enzyme Interaction

A study focused on the interaction of this compound with specific protein targets revealed that it could effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition was linked to altered gene expression profiles in cellular models, suggesting potential applications in cancer therapy where PRMTs are often dysregulated .

Neuroprotective Potential

In a model of neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This was assessed through various assays measuring cell viability and oxidative stress markers .

Comparison with Similar Compounds

This compound shares structural similarities with other amino acids such as glutamic acid and ethylenediamine but possesses unique properties due to its chiral nature and dual functional groups.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeUnique Features
Glutamic AcidAmino AcidNaturally occurring
EthylenediamineDiamineSimpler structure
This compoundAmino Acid DerivativeChiral, potential enzyme inhibitor

特性

CAS番号

34747-66-5

分子式

C₁₂H₂₀N₂O₈

分子量

320.3

同義語

N,N’-1,2-Ethanediylbis-L-glutamic Acid;  Ethylenediamine-N,N’-diglutaric Acid;  EDDG;  L,L-N,N’-Ethylenediglutamic Acid;  N,N’-Ethylenediaminebis(α-Glutaric Acid); 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。